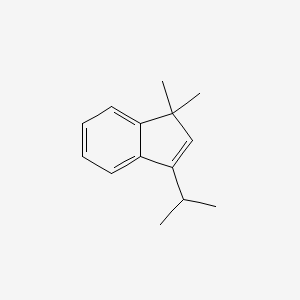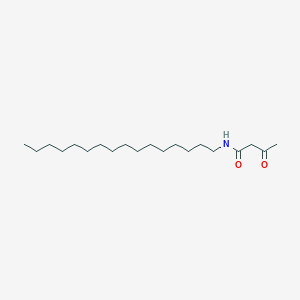
N-hexadecyl-3-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-hexadecyl-3-oxobutanamide is an organic compound with the molecular formula C20H39NO2. It is a derivative of butanamide, featuring a long hexadecyl chain and a 3-oxo functional group. This compound is of interest due to its amphiphilic properties, making it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-hexadecyl-3-oxobutanamide can be synthesized through the condensation of ethyl acetoacetate with cetylamine in boiling p-xylene . The reaction involves the formation of an amide bond between the acetoacetate and the amine, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-hexadecyl-3-oxobutanamide undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions, where the hexadecyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Manganese(III) acetate in acetic acid at reflux temperature is commonly used for oxidation reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Substituted naphthalene, naphtho[2,1-b]furan, and lactam derivatives.
Substitution: Products depend on the nucleophile used in the reaction.
Applications De Recherche Scientifique
N-hexadecyl-3-oxobutanamide has several applications in scientific research:
Biology: Its amphiphilic nature makes it useful in the study of lipid bilayers and membrane dynamics.
Industry: Used in the formulation of surfactants and emulsifiers for various industrial processes.
Mécanisme D'action
The mechanism of action of N-hexadecyl-3-oxobutanamide involves its interaction with lipid bilayers due to its amphiphilic properties. The long hexadecyl chain allows it to embed within lipid membranes, while the 3-oxo group can participate in hydrogen bonding and other interactions. These properties make it effective in altering membrane dynamics and permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-phenyl-3-oxobutanamide: Similar structure but with a phenyl group instead of a hexadecyl chain.
N-hexadecyl-8-hydroxy-2-quinolinecarboxamide: Another amphiphilic compound with a different functional group.
Uniqueness
N-hexadecyl-3-oxobutanamide is unique due to its long hexadecyl chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications involving lipid membranes and surfactant formulations.
Propriétés
Numéro CAS |
21073-96-1 |
|---|---|
Formule moléculaire |
C20H39NO2 |
Poids moléculaire |
325.5 g/mol |
Nom IUPAC |
N-hexadecyl-3-oxobutanamide |
InChI |
InChI=1S/C20H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-20(23)18-19(2)22/h3-18H2,1-2H3,(H,21,23) |
Clé InChI |
NDSQLYUWCXRSCB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCNC(=O)CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


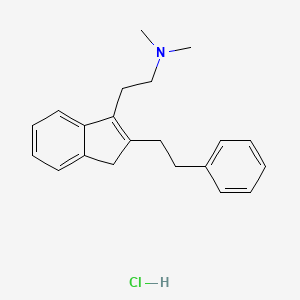
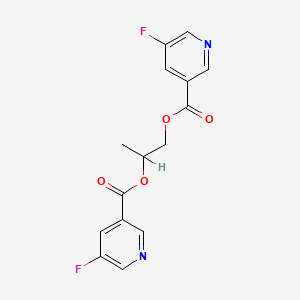
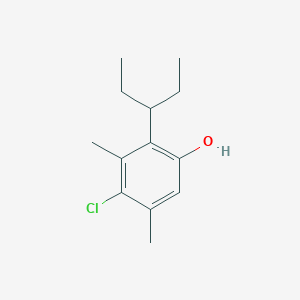
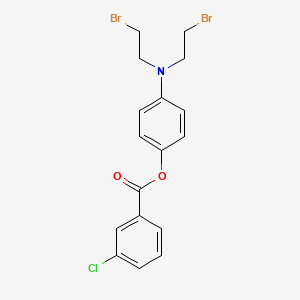
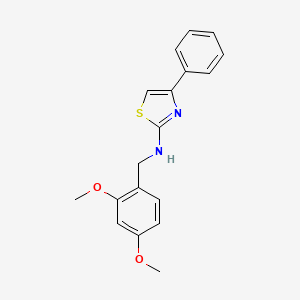


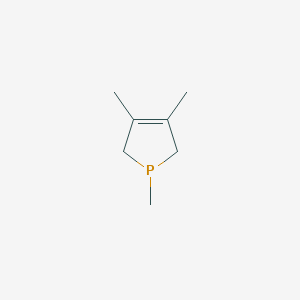
![9-[3-s-Benzyl-2-o-(methylsulfonyl)-3-thio-5-o-tritylpentofuranosyl]-9h-purin-6-amine](/img/structure/B14707612.png)

![1,3-Dioxolane, 4-[(ethenyloxy)methyl]-2,2-dimethyl-](/img/structure/B14707633.png)
